N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
Overview
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is a synthetic organic compound that features a benzamide core structure This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the benzamide, and a pyridin-2-yl group
Scientific Research Applications
N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form N-(pyridin-2-yl)-4-methylbenzamide.
Introduction of the Chloro and Fluoro Substituents: The next step involves the introduction of the chloro and fluoro substituents on the phenyl ring. This can be achieved through a halogenation reaction using appropriate reagents such as chlorine and fluorine sources.
Final Coupling Reaction: The final step involves the coupling of the substituted phenyl ring with the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide core.
Reduction: Reduction reactions can target the nitro groups if present on the phenyl ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Nucleophilic substitution can result in the replacement of chloro or fluoro groups with other functional groups.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide can be compared with other benzamide derivatives:
N-(4-Chlorophenyl)-4-methylbenzamide: Similar structure but lacks the pyridin-2-yl group.
N-(2-Fluorophenyl)-4-methylbenzamide: Similar structure but lacks the chloro substituent.
N-(2-Chloro-4-fluorophenyl)-4-methylbenzamide: Similar structure but lacks the pyridin-2-yl group.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O/c1-14-5-7-15(8-6-14)20(25)24(19-4-2-3-11-23-19)13-16-9-10-17(22)12-18(16)21/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYJYFAFNGRKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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